6,7-Dihydroxyflavone

Description

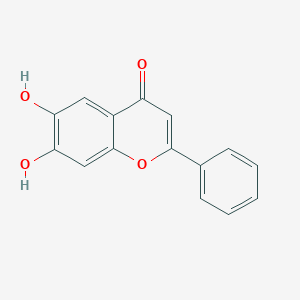

Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydroxy-2-phenylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-11-7-14(9-4-2-1-3-5-9)19-15-8-13(18)12(17)6-10(11)15/h1-8,17-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAOUZGPXSGVRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191569 |

Source

|

| Record name | 6,7-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38183-04-9 |

Source

|

| Record name | 6,7-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38183-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038183049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38183-04-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6R86H59XS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Activity of 6,7-Dihydroxyflavone: A Technical Guide for Researchers

An In-depth Examination of the Neuroprotective, Anti-inflammatory, Anticancer, and Antioxidant Properties of a Promising Flavonoid

Introduction

6,7-Dihydroxyflavone, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. Exhibiting a range of therapeutic effects, this compound has emerged as a promising candidate for drug development in various fields, including neuroscience, oncology, and inflammatory diseases. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its molecular mechanisms of action. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in their exploration of this multifaceted molecule.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, primarily attributed to its function as a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). This interaction triggers downstream signaling cascades crucial for neuronal survival, growth, and synaptic plasticity.

Mechanism of Action: TrkB Receptor Activation

This compound mimics the neurotrophic effects of BDNF by binding to and activating the TrkB receptor. This activation leads to the autophosphorylation of the receptor and the subsequent initiation of intracellular signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways are instrumental in promoting neuronal survival and protecting against neurotoxicity.[1][2][3] In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, administration of this compound has been shown to improve cognitive function and reduce neuronal damage.[4]

Quantitative Data: Neuroprotection

| Cell Line | Insult | This compound Concentration | Outcome | Reference |

| Primary Cortical Neurons | Glutamate | 10 µM | Increased cell viability | [2] |

| SH-SY5Y | Amyloid-β | 10 µM | Reduced Tau aggregation and improved neurite outgrowth | [3] |

| PC12 | 6-OHDA | 10 µM | Increased cell viability and neurite outgrowth | [1] |

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Mechanism of Action: Inhibition of NF-κB Signaling

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.

Quantitative Data: Anti-inflammatory Effects

| Cell Line | Stimulant | This compound Concentration | Outcome | Reference |

| RAW 264.7 Macrophages | LPS | 20 µM | Significant inhibition of nitric oxide production | [5] |

| Kidney Mesangial Cells | LPS | IC50 ~2.0 µM | Inhibition of nitric oxide production | [6] |

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.

Mechanism of Action: Induction of Apoptosis

The anticancer activity of this compound is linked to its ability to induce apoptosis through both intrinsic and extrinsic pathways. It has been observed to modulate the expression of key apoptosis-related proteins, leading to cell cycle arrest and programmed cell death in cancer cells.

Quantitative Data: Anticancer Effects (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MCF-7 | Breast Cancer | 7.9 ± 0.2 | [7] |

| HCT116 | Colon Cancer | 22.4 | [8] |

| HUH-7 | Hepatocarcinoma | 177.6 (for 48h) | [9] |

| A549 | Lung Cancer | ~25-50 | [7] |

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and modulating cellular antioxidant defense systems.

Mechanism of Action: Free Radical Scavenging

The dihydroxy substitution on the A-ring of the flavone structure is crucial for its antioxidant activity. This compound can donate hydrogen atoms to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby mitigating oxidative stress.

Quantitative Data: Antioxidant Activity

| Assay | Result | Reference |

| DPPH Radical Scavenging | Potent activity, comparable to standard antioxidants | [10] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Mix the cell supernatant with Griess reagent and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.[5]

DPPH Radical Scavenging Assay

-

Sample Preparation: Prepare different concentrations of this compound in methanol.

-

Reaction Mixture: Add the this compound solution to a methanolic solution of DPPH (0.1 mM).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.[10][12][13]

Western Blot for TrkB Activation

-

Cell Lysis: Treat neuronal cells with this compound and lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against total TrkB and phosphorylated TrkB (p-TrkB).

-

Detection: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.[14][15]

Conclusion

This compound is a promising natural compound with a remarkable spectrum of biological activities. Its ability to act as a TrkB agonist provides a strong rationale for its investigation in the context of neurodegenerative disorders. Furthermore, its anti-inflammatory, anticancer, and antioxidant properties broaden its potential therapeutic applications. The data and protocols presented in this guide are intended to facilitate further research into the mechanisms of action and therapeutic potential of this versatile flavonoid. Continued investigation is warranted to fully elucidate its clinical utility and to pave the way for the development of novel therapies based on its unique pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]

- 4. Protective effects of 7,8-dihydroxyflavone on neuropathological and neurochemical changes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. 7,8-Dihydroxy Flavone Induces Apoptosis via Upregulation of Caspase-3 in Human Hepatocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 12. benchchem.com [benchchem.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. Effects of 7,8-Dihydroxyflavone on Lipid Isoprenoid and Rho Protein Levels in Brains of Aged C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]

6,7-Dihydroxyflavone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dihydroxyflavone, also known as 7,8-dihydroxyflavone, is a naturally occurring flavonoid that has garnered significant attention in the scientific community for its potent neuroprotective and neurotrophic properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its primary signaling pathway. Quantitative data from the literature is summarized to facilitate comparative analysis, and detailed experimental protocols are provided to enable replication. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying mechanisms and procedures.

Natural Sources of this compound

This compound has been identified in a select number of plant species, where it exists as a secondary metabolite. The primary documented natural sources include:

-

Godmania aesculifolia : A tree belonging to the Bignoniaceae family, found in the tropical regions of the Western Hemisphere.[1][2][3]

-

Tridax procumbens : Commonly known as coat buttons or tridax daisy, this plant is a member of the Asteraceae family and is widespread in tropical and subtropical regions.[1][2]

-

Primula species : This genus of flowering plants in the family Primulaceae, which includes primroses, is another notable source of this flavonoid. Specifically, it has been mentioned in the context of Primula halleri.[1]

While these are the most cited sources, the distribution of this compound in the plant kingdom may be more extensive than is currently known, warranting further phytochemical screening of related species.

Isolation and Purification of this compound

General Experimental Workflow for Isolation

The overall process for isolating this compound from plant material can be summarized in the following workflow:

Detailed Experimental Protocols

The following protocols are generalized from standard flavonoid isolation procedures and should be optimized for the specific plant material being used.

2.2.1. Plant Material Preparation

-

Collection and Identification: Collect the desired plant material (e.g., leaves of Godmania aesculifolia or aerial parts of Tridax procumbens). Ensure proper botanical identification.

-

Drying: Air-dry the plant material in the shade or use a ventilated oven at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds.

-

Grinding: Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

2.2.2. Extraction

-

Soxhlet Extraction (Continuous):

-

Place approximately 500 g of the powdered plant material into a large thimble.

-

Extract with a suitable solvent, such as methanol or 70% ethanol, in a Soxhlet apparatus for 24-48 hours, or until the solvent in the siphon tube runs clear.

-

This method is thorough but can expose the extract to heat for extended periods.

-

-

Maceration (Batch):

-

Soak the powdered plant material (1 kg) in a suitable solvent (e.g., 5 L of methanol) in a large container at room temperature.

-

Stir or shake the mixture periodically for 3-7 days.

-

Filter the mixture and repeat the maceration process with fresh solvent two more times to ensure exhaustive extraction.

-

2.2.3. Fractionation

-

Solvent Partitioning:

-

Combine the crude extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous residue.

-

Suspend the residue in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Flavonoids are typically enriched in the ethyl acetate fraction.

-

Separate the layers and evaporate the ethyl acetate to yield a flavonoid-rich extract.

-

2.2.4. Chromatographic Purification

-

Column Chromatography:

-

Pack a glass column with a suitable stationary phase, such as silica gel or Sephadex LH-20.

-

Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the sample to the top of the column and elute with a solvent gradient of increasing polarity (e.g., a gradient of methanol in chloroform for silica gel, or isocratic elution with methanol for Sephadex LH-20).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing with a UV lamp or a suitable staining reagent.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions containing the compound of interest based on TLC analysis.

-

Further purify the pooled fractions using preparative HPLC with a reversed-phase C18 column.

-

Use a mobile phase gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or 340 nm) and collect the peak corresponding to this compound.

-

2.2.5. Characterization

-

Confirm the structure and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).

Quantitative Data

While specific yield and purity data for the isolation of this compound from its natural sources are not extensively reported, the following table provides a template for recording such data during an isolation experiment. A study on the extraction of other flavonoids from Tridax procumbens reported obtaining 85.6 mg of a different flavone from 5 kg of the dried plant material, illustrating the typically low yields of individual flavonoids.

| Plant Source | Part Used | Extraction Method | Purification Method | Yield (mg/kg of dry plant material) | Purity (%) | Reference |

| Tridax procumbens | Aerial Parts | 70% Ethanol Maceration | Column Chromatography (Sephadex LH-20, RP-18) | Data not available for this compound | - | [4] |

| Godmania aesculifolia | Leaves/Roots | Methanol Extraction | - | Data not available | - | [5] |

| Primula veris | Flowers | Methanol Maceration | Column Chromatography, Prep-HPLC | Data not available for this compound | - | [6] |

Biological Activity and Signaling Pathway

This compound is most renowned for its ability to act as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1] By mimicking the action of BDNF, this compound can activate downstream signaling cascades that are crucial for neuronal survival, growth, and synaptic plasticity.

TrkB Signaling Pathway

The binding of this compound to the TrkB receptor induces its dimerization and autophosphorylation, which in turn activates several key downstream signaling pathways:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is primarily involved in promoting cell survival and growth.

-

Mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) Pathway: This cascade plays a critical role in synaptic plasticity and cell differentiation.

-

Phospholipase C-gamma (PLCγ) Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which are important for various neuronal functions.

The following diagram illustrates the activation of the TrkB signaling pathway by this compound.

Conclusion

This compound is a promising natural product with significant potential for the development of therapeutics for neurodegenerative diseases and other neurological disorders. While its natural sources are known, further research is required to optimize isolation protocols to obtain higher yields and purity. The detailed methodologies and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working with this important flavonoid. Future studies should focus on quantifying the content of this compound in various plant sources and developing efficient, scalable purification strategies to facilitate further preclinical and clinical investigations.

References

- 1. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic protection by the dietary flavonoid 7,8-dihydroxyflavone requires an intact gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From the Cover: 7,8-Dihydroxyflavone Rescues Lead-Induced Impairment of Vesicular Release: A Novel Therapeutic Approach for Lead Intoxicated Children - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two New Flavones from Tridax procumbens Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

6,7-Dihydroxyflavone as a TrkB Agonist: A Technical Guide

Executive Summary: The development of small-molecule agonists for the Tropomyosin receptor kinase B (TrkB) represents a promising therapeutic strategy for a range of neurological disorders, including neurodegenerative diseases and depression. These compounds aim to mimic the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF) but with superior pharmacokinetic properties. While various flavonoids have been investigated for this activity, the vast majority of published research has focused on 7,8-dihydroxyflavone (7,8-DHF). Its isomer, 6,7-dihydroxyflavone, is also recognized as a TrkB agonist but is significantly less characterized in the scientific literature.[1] This technical guide provides an in-depth overview of the core principles of dihydroxyflavones as TrkB agonists, using the extensive data available for 7,8-DHF as a representative model. The methodologies and signaling pathways described herein provide a foundational framework for the research and development of this compound and other novel TrkB agonists.

Introduction to TrkB and Small-Molecule Agonists

The TrkB receptor is a high-affinity catalytic receptor for the neurotrophin BDNF.[2][3] The binding of BDNF to TrkB induces receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2][4] This event triggers the activation of three principal downstream signaling cascades:

-

Phosphatidylinositol 3-kinase (PI3K)/Akt pathway: Primarily involved in promoting cell survival and neuroprotection.[5][6]

-

Mitogen-activated protein kinase (MAPK)/ERK pathway: Crucial for neuronal differentiation, synaptic plasticity, and neurite outgrowth.[6][7]

-

Phospholipase C-gamma (PLC-γ) pathway: Regulates intracellular calcium levels and contributes to synaptic plasticity.[4][6]

Dysregulation of the BDNF/TrkB signaling system is implicated in the pathophysiology of numerous neurological and psychiatric disorders.[7] However, the therapeutic use of BDNF protein is hampered by its poor blood-brain barrier permeability and short plasma half-life.[2][8] Small-molecule, orally bioactive TrkB agonists like 7,8-DHF and its isomer this compound offer a viable alternative to overcome these limitations.[1][2]

Mechanism of Action: 7,8-Dihydroxyflavone as a Model

7,8-DHF acts as a direct agonist of the TrkB receptor.[2][8] Unlike the endogenous ligand BDNF, which is a large protein, 7,8-DHF is a small molecule that can cross the blood-brain barrier.[2] Studies have shown that 7,8-DHF binds to the extracellular domain of TrkB, provoking receptor dimerization and subsequent autophosphorylation, effectively mimicking the initial steps of BDNF-induced activation.[4][5] This activation is specific to TrkB, with no significant agonistic activity observed at related TrkA or TrkC receptors.[2][4]

The activation of TrkB by 7,8-DHF initiates the downstream signaling cascades essential for its neurotrophic effects.

Quantitative Data Presentation

The following tables summarize key quantitative metrics for the interaction of 7,8-DHF and BDNF with the TrkB receptor. These values serve as a benchmark for evaluating the potency and efficacy of new compounds like this compound.

Table 1: Binding Affinity (Kd) to TrkB Receptor

| Compound | Binding Affinity (Kd) | Method | Reference |

| 7,8-DHF | ~320 nM | Not Specified | [2] |

| 7,8-DHF | 15.4 nM | Surface Plasmon Resonance (SPR) | [4] |

| 7,8-DHF | 1.3 µM | Microscale Thermophoresis (MST) | [9] |

| BDNF | 1.7 nM | Surface Plasmon Resonance (SPR) | [4] |

| BDNF | 93 nM | Microscale Thermophoresis (MST) | [9] |

Note: Differences in reported binding affinities can arise from the distinct principles and experimental conditions of the methods used.[4][9]

Table 2: Functional Potency (EC50) of TrkB Agonists

| Compound | Assay | Potency (EC50) | Reference |

| 7,8-DHF | TrkB Phosphorylation (Primary Neurons) | ~250 nM | [4] |

| BDNF | TrkB Phosphorylation (Primary Neurons) | ~5-10 ng/mL | [2] |

Experimental Protocols

Characterizing a novel TrkB agonist requires a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

TrkB Phosphorylation Assay via Western Blot

This assay directly measures the activation of the TrkB receptor by assessing its autophosphorylation status.

Objective: To quantify the level of phosphorylated TrkB (p-TrkB) in cultured cells following treatment with an agonist.

Materials:

-

Cell line expressing TrkB (e.g., SH-SY5Y, primary cortical neurons).

-

Test compound (e.g., this compound).

-

Lysis Buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).

-

Protein Assay Reagent (e.g., BCA kit).

-

Primary antibodies: anti-p-TrkB (e.g., Tyr816), anti-total-TrkB.

-

Loading control antibody (e.g., anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

Protocol:

-

Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve cells for 4-6 hours to reduce basal receptor phosphorylation.[10]

-

Stimulation: Treat cells with varying concentrations of the test compound or positive control (e.g., BDNF) for a specified time (e.g., 15-30 minutes).[10]

-

Cell Lysis: Wash cells with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[10][11]

-

Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C.[10] Collect the supernatant and determine the protein concentration using a BCA assay.[11]

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[10]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[11][12]

-

Immunoblotting:

-

Detection & Analysis: Capture the chemiluminescent signal using an imaging system.[10] To normalize, strip the membrane and re-probe for total TrkB and a loading control like β-actin.[10]

Cell-Based TrkB Reporter Assay

This functional assay measures the activation of a specific TrkB signaling pathway by quantifying the expression of a downstream reporter gene.

Objective: To screen for and quantify the functional agonist or antagonist activity of test compounds.

Principle: Cells are engineered to express TrkB and a reporter gene (e.g., luciferase) under the control of a response element (e.g., NFAT) that is activated by a TrkB downstream pathway (e.g., PLC-γ -> Ca2+ -> Calcineurin -> NFAT).[13][14] Agonist binding activates TrkB, leading to luciferase expression, which produces a quantifiable light signal.[15]

Protocol:

-

Cell Plating: Dispense the engineered reporter cells into a 96-well assay plate and pre-incubate for 4-6 hours.[15]

-

Compound Preparation: Prepare serial dilutions of the test compound, positive control (e.g., BDNF), and a vehicle control in the appropriate screening medium.[14]

-

Treatment: Remove the pre-incubation media from the cells and add the prepared treatment media to the wells.

-

Incubation: Incubate the plate for a sufficient duration (e.g., 22-24 hours) to allow for reporter gene expression.[15]

-

Lysis and Detection: Discard the treatment media. Add a luciferase detection reagent which contains both the cell lysis buffer and the luciferase substrate.[15][16]

-

Measurement: Measure the luminescence signal using a microplate reader.

-

Analysis: Quantify the relative change in luciferase activity in treated cells compared to untreated controls to determine agonist activity.[13]

Neuroprotection Assay (MTT Assay)

This assay assesses the ability of a TrkB agonist to protect neurons from a toxic insult, a key functional outcome of TrkB activation.

Objective: To measure the cytoprotective effect of a test compound against induced neurotoxicity.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[17][18] The amount of formazan produced is proportional to the number of living cells.[19]

Protocol:

-

Cell Plating: Seed neuronal cells (e.g., primary cortical neurons) in a 96-well plate and allow them to differentiate.[20]

-

Pre-treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a set period (e.g., 1-2 hours).

-

Induce Toxicity: Add a neurotoxic agent (e.g., glutamate, hydrogen peroxide) to the wells (excluding control wells) and incubate for a further 24 hours.[21]

-

MTT Incubation: Add MTT labeling reagent to each well and incubate for 4 hours in a humidified atmosphere, allowing viable cells to metabolize the MTT into formazan crystals.[17]

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the insoluble purple formazan crystals.[17]

-

Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[17]

-

Analysis: Compare the absorbance of cells treated with the toxic agent alone versus those pre-treated with the test compound to determine the percentage of neuroprotection.

Conclusion and Future Directions

The small-molecule flavonoid 7,8-dihydroxyflavone has been robustly demonstrated to be a potent and specific agonist of the TrkB receptor, activating critical downstream signaling pathways that promote neuronal survival, plasticity, and resilience. The data and protocols presented in this guide, based on the extensive research into 7,8-DHF, provide a comprehensive framework for the scientific community.

While this compound is identified as a TrkB agonist, there is a clear need for direct, quantitative characterization of its activity. Future research should focus on applying the described experimental methodologies to:

-

Determine the binding affinity (Kd) and functional potency (EC50) of this compound at the TrkB receptor.

-

Directly compare its efficacy and downstream signaling signature to that of 7,8-DHF and BDNF.

-

Evaluate its neuroprotective capabilities in various in vitro and in vivo models of neurological disease.

Such studies will be crucial in determining the unique therapeutic potential of this compound and advancing the development of next-generation neurotrophic agents.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pnas.org [pnas.org]

- 3. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TrkB Receptor Agonist 7,8 Dihydroxyflavone is Protective Against the Inner Retinal Deficits Induced by Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 13. caymanchem.com [caymanchem.com]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 17. Cell Counting & Health Analysis [sigmaaldrich.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Neuroprotective Potential of 6,7-Dihydroxyflavone: A Technical Whitepaper

Authored by: Gemini AI

Abstract

6,7-Dihydroxyflavone (6,7-DHF), a naturally occurring flavonoid, has emerged as a promising neuroprotective agent with significant therapeutic potential for a range of neurodegenerative disorders. This document provides a comprehensive technical overview of the core mechanisms underlying the neuroprotective effects of 6,7-DHF. It details the compound's role as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the action of Brain-Derived Neurotrophic Factor (BDNF). This interaction triggers critical downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are fundamental to promoting neuronal survival, synaptic plasticity, and mitigating apoptotic processes. Furthermore, this paper explores the antioxidant properties of 6,7-DHF as an additional neuroprotective mechanism. We present a compilation of quantitative data from pivotal studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a significant and growing global health challenge. A common pathological feature of these disorders is the progressive loss of neuronal structure and function. Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that plays a vital role in neuronal survival, growth, and differentiation. However, its therapeutic application is limited by a short plasma half-life and poor blood-brain barrier (BBB) permeability.[1][2]

This compound (also known in literature as 7,8-dihydroxyflavone or 7,8-DHF) is a small molecule flavonoid that can cross the BBB and acts as a selective TrkB agonist.[2][3][4] This unique property allows it to mimic the neurotrophic effects of BDNF, making it a highly attractive candidate for therapeutic intervention in neurological disorders.[5][6] This whitepaper will delve into the molecular mechanisms, experimental evidence, and methodologies related to the neuroprotective effects of 6,7-DHF.

Core Mechanism of Action: TrkB Receptor Agonism

The primary neuroprotective mechanism of 6,7-DHF is its ability to bind to and activate the TrkB receptor, the primary receptor for BDNF.[5] Upon binding to the extracellular domain of TrkB, 6,7-DHF induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1][5] This activation of TrkB signaling is central to the neuroprotective, neurotrophic, and synaptogenic effects of the compound.

Downstream Signaling Pathways

Activation of TrkB by 6,7-DHF leads to the stimulation of two major intracellular signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[2][7]

-

PI3K/Akt Pathway: This pathway is critically involved in promoting cell survival and inhibiting apoptosis.[2] Activated Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9, thereby preventing programmed cell death.[8] Furthermore, the PI3K/Akt pathway can lead to the activation of the transcription factor cAMP response element-binding protein (CREB), which promotes the expression of pro-survival and neurotrophic genes, including BDNF itself, creating a positive feedback loop.[1][2][8]

-

MAPK/ERK Pathway: The MAPK/ERK pathway plays a crucial role in neuronal differentiation, synaptic plasticity, and learning and memory.[3][7] Activation of this pathway by 6,7-DHF can enhance synaptic protein expression and support the structural integrity of neurons.[3]

The signaling cascade initiated by 6,7-DHF is depicted in the following diagram:

Antioxidant Properties

In addition to its primary role as a TrkB agonist, 6,7-DHF also exhibits direct antioxidant effects.[9] Studies have shown that it can protect neurons from oxidative stress-induced cell death by reducing the production of reactive oxygen species (ROS) and increasing the levels of endogenous antioxidants like glutathione.[9] This antioxidant activity provides an additional layer of neuroprotection, particularly in pathological conditions characterized by high levels of oxidative stress. This mechanism is independent of TrkB receptor activation.[9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the neuroprotective effects of 6,7-DHF.

Table 1: In Vitro Efficacy of this compound

| Cell Model | Insult | 6,7-DHF Concentration | Outcome | Reference |

| Primary Cortical Neurons | Glutamate (50 µM) | 500 nM | Protection against apoptosis | [10] |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation | 10 nM - 1 µM | Dose-dependent neuroprotection | [10][11] |

| HT-22 Hippocampal Cells | Glutamate | Concentration-dependent | Protection against toxicity, increased glutathione, reduced ROS | [9] |

| SH-SY5Y Cells | CoCl₂-induced hypoxia | Up to 40 µM | No cytotoxicity, cytoprotective effect | [12] |

| Neuro-2a Cells | 3-Nitropropionic acid (3-NP) | Not specified | Improved neuronal death, stabilized mitochondrial membrane potential | [8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease/Injury Model | 6,7-DHF Dosage | Route of Administration | Outcome | Reference |

| Mice | Traumatic Brain Injury (TBI) | 20 mg/kg | Intraperitoneal | Attenuated functional deficits, reduced brain damage, edema, and apoptosis | [1][13] |

| Mice | Alzheimer's Disease (5XFAD) | 5 mg/kg/day | Oral gavage | Reversed memory deficits, reduced BACE1 elevation and β-amyloidogenesis | [14] |

| Mice | Parkinson's Disease (MPTP) | 5 mg/kg/day | Intraperitoneal | Reduced motor function impairment, prevented dopaminergic neuron loss | [15] |

| Rats | Parkinson's Disease (6-OHDA) | 12-16 mg/kg/day | Oral | Improved behavior, reduced dopaminergic neuron loss | [15] |

| Mice | Huntington's Disease (3-NP) | 10 mg/kg | Not specified | Ameliorated behavioral alterations, improved neuronal integrity | [8] |

| Mice | Stroke (MCAO) | 5 mg/kg | Not specified | Decreased infarct volumes | [5] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the neuroprotective effects of 6,7-DHF.

Cell Viability and Apoptosis Assays

-

MTT Assay: To assess cell viability, cells are seeded in 96-well plates and treated with 6,7-DHF followed by the neurotoxic insult. After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

-

TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect apoptotic cells by labeling the fragmented DNA. Brain sections or cultured cells are fixed, permeabilized, and incubated with a TUNEL reaction mixture containing TdT and fluorescently labeled dUTP. The percentage of TUNEL-positive cells is then quantified using fluorescence microscopy.

Western Blotting

Western blotting is employed to quantify the expression and phosphorylation of key proteins in the signaling pathways.

-

Protein Extraction: Cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-TrkB, TrkB, p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3).

-

Detection: After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Animal Models of Neurodegeneration

-

Traumatic Brain Injury (TBI): A controlled cortical impact (CCI) device is commonly used to induce a reproducible TBI in rodents.[16]

-

Alzheimer's Disease: Transgenic mouse models, such as the 5XFAD mouse, which overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1) with familial AD mutations, are utilized.[14][17]

-

Parkinson's Disease: Neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are administered to selectively destroy dopaminergic neurons.[15]

A representative experimental workflow for assessing the neuroprotective effects of 6,7-DHF in an animal model of neurodegeneration is illustrated below:

References

- 1. Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling | PLOS One [journals.plos.org]

- 2. Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of 7,8-Dihydroxyflavone on Lipid Isoprenoid and Rho Protein Levels in Brains of Aged C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The potential of small molecule brain-derived neurotrophic factor: mimetics to treat inherited retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential role of TrkB agonist in neuronal survival by promoting CREB/BDNF and PI3K/Akt signaling in vitro and in vivo model of 3-nitropropionic acid (3-NP)-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant activity of 7,8-dihydroxyflavone provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Synthetic 7,8-Dihydroxyflavone Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Post-injury treatment with 7,8-dihydroxyflavone, a TrkB receptor agonist, protects against experimental traumatic brain injury via PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 7,8-dihydroxyflavone, a small-molecule TrkB agonist, reverses memory deficits and BACE1 elevation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Small-Molecule TrkB Agonist 7, 8-Dihydroxyflavone Decreases Hippocampal Newborn Neuron Death After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protective effects of 7,8-dihydroxyflavone on neuropathological and neurochemical changes in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Profile of 6,7-Dihydroxyflavone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydroxyflavone is a flavonoid, a class of polyphenolic secondary metabolites found in plants, that has garnered interest for its potential health benefits. Flavonoids are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. This technical guide provides an in-depth overview of the antioxidant properties of this compound, detailing its mechanisms of action, relevant experimental data, and the protocols used to evaluate its efficacy. Due to the limited availability of quantitative data for this compound in publicly accessible literature, data from the structurally similar and more extensively studied 7,8-dihydroxyflavone is included for comparative context.

In Vitro Antioxidant Capacity

The antioxidant capacity of flavonoids can be assessed through various in vitro assays that measure their ability to neutralize synthetic radicals. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays provide a quantitative measure of a compound's radical-scavenging ability, typically expressed as the half-maximal inhibitory concentration (IC50).

While specific IC50 values for this compound are not widely reported, the following table summarizes the antioxidant activities of the related compound, 7,8-dihydroxyflavone, in various in vitro assays.

| Assay | Compound | IC50 / Activity | Reference Compound | Reference Compound IC50 / Activity |

| DPPH Radical Scavenging | 7,8-Dihydroxyflavone | EC50: 24 µM | Quercetin | EC50: 25 µM |

| Cellular ROS Scavenging | 7,3´,4´-Trihydroxyflavone | IC50: 2.71 µM | 6,3´,4´-Trihydroxyflavone | IC50: 3.02 µM[1] |

Cellular Antioxidant Mechanisms

Beyond direct radical scavenging, this compound is presumed to exert its antioxidant effects within a cellular context by modulating endogenous antioxidant defense pathways. A key mechanism for flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

The Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Key antioxidant enzymes upregulated by Nrf2 activation include:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A phase II detoxification enzyme that detoxifies quinones and reduces oxidative stress.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Enzymes that work in concert to neutralize reactive oxygen species (ROS).

Studies on the related 7,8-dihydroxyflavone have shown that it can activate the Nrf2 signaling pathway, leading to increased expression of HO-1 and enhanced protection against oxidative stress in various cell types.[2] It is plausible that this compound employs a similar mechanism of action.

Nrf2 Signaling Pathway Activation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antioxidant properties of flavonoids like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in an amber bottle at 4°C.

-

Prepare a series of concentrations of this compound and a positive control (e.g., ascorbic acid, quercetin, or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the sample or standard solution to the DPPH solution.

-

Include a control well containing only methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

-

Cell Culture and Treatment:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and allow them to adhere.

-

Wash the cells with a buffer (e.g., PBS).

-

Treat the cells with various concentrations of this compound along with 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.

-

-

Induction of Oxidative Stress and Measurement:

-

Wash the cells to remove the compound and extracellular DCFH-DA.

-

Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm over time using a fluorescence plate reader.

-

-

Calculation: The antioxidant capacity is determined by calculating the area under the curve of fluorescence intensity versus time. The results are often expressed as quercetin equivalents.

Western Blot Analysis for Nrf2 and HO-1

This technique is used to detect the levels of specific proteins involved in the Nrf2 pathway.

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Experimental Workflow

The evaluation of the antioxidant properties of a compound like this compound typically follows a logical progression from in vitro chemical assays to more biologically relevant cellular models.

Workflow for Assessing Antioxidant Properties.

Conclusion

This compound, like other flavonoids, is anticipated to possess significant antioxidant properties. While direct quantitative data for this specific compound is emerging, evidence from structurally related flavonoids strongly suggests its potential to act as a potent antioxidant through both direct radical scavenging and the modulation of crucial cellular defense mechanisms like the Nrf2 signaling pathway. The experimental protocols and workflows detailed in this guide provide a robust framework for the comprehensive evaluation of the antioxidant profile of this compound and other novel antioxidant compounds, paving the way for their potential development as therapeutic agents in conditions associated with oxidative stress. Further research is warranted to fully elucidate the specific antioxidant capacity and mechanisms of this compound.

References

6,7-Dihydroxyflavone: A Technical Guide to its Role in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydroxyflavone, also known as 7,8-dihydroxyflavone (7,8-DHF), is a naturally occurring flavonoid found in plants such as Godmania aesculifolia and Tridax procumbens.[1] Its IUPAC name is 7,8-dihydroxy-2-phenyl-4H-chromen-4-one.[2] This compound has garnered significant attention in the scientific community for its potent neurotrophic and cytoprotective activities. It acts as a selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[1][3] This technical guide provides an in-depth overview of the mechanisms of action of this compound, focusing on its modulation of key cellular signaling pathways. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and the intricate signaling networks are visualized to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: TrkB Receptor Agonism

The primary mechanism through which this compound exerts its biological effects is by binding to and activating the TrkB receptor, the principal receptor for BDNF.[1][3] Unlike BDNF, which is a large protein with poor blood-brain barrier permeability, this compound is a small, orally bioavailable molecule that can penetrate the central nervous system.[1]

Upon binding to the extracellular domain of TrkB, this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[3][4] This activation initiates a cascade of downstream signaling events that are crucial for neuronal survival, synaptic plasticity, and protection against oxidative stress.[3][4][5]

Modulation of Key Cellular Signaling Pathways

The activation of TrkB by this compound triggers several interconnected signaling pathways, primarily the PI3K/Akt, MAPK/ERK, and Nrf2/HO-1 pathways.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of TrkB signaling, playing a central role in promoting cell survival and proliferation. Following TrkB activation by this compound, PI3K is recruited to the receptor, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B).[5][6] Activated Akt, in turn, phosphorylates a variety of downstream targets, including Bad (a pro-apoptotic protein) and CREB (cAMP response element-binding protein), thereby inhibiting apoptosis and promoting gene transcription related to cell survival.[5][7]

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another major signaling cascade activated by TrkB. This pathway is heavily involved in synaptic plasticity, learning, and memory.[8] this compound-induced TrkB activation leads to the phosphorylation and activation of ERK1/2.[4][9] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors such as CREB, leading to the expression of genes involved in neuronal function and survival.[8]

The Nrf2/HO-1 Antioxidant Pathway

Beyond its direct neurotrophic effects, this compound exhibits potent antioxidant properties through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[9][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound can promote the dissociation of Nrf2 from Keap1, leading to Nrf2's translocation to the nucleus.[9][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including HO-1, a potent antioxidant enzyme.[9][10] This induction of antioxidant enzymes helps to protect cells from oxidative damage.

Quantitative Data on Cellular Effects

The following tables summarize the quantitative effects of this compound on key signaling molecules from various studies.

Table 1: Effect of this compound on TrkB and Downstream Kinase Phosphorylation

| Target Protein | Cell/Tissue Type | 6,7-DHF Concentration/Dose | Change in Phosphorylation (Fold Change or % of Control) | Reference |

| TrkB | Mouse Cortical Neurons | 500 nM | Robustly activated | [4] |

| TrkB | Mouse Brain (in vivo) | 5 mg/kg | Significantly increased | [4] |

| TrkB | Mouse Brain (TBI model) | 20 mg/kg | 151% of vehicle | [5] |

| Akt (Ser473) | Mouse Brain (TBI model) | 20 mg/kg | 198% of vehicle | [5] |

| Akt (Thr308) | Mouse Brain (TBI model) | 20 mg/kg | 220% of vehicle | [5] |

| Akt | Mouse Cortical Neurons | 500 nM | Robustly activated | [4] |

| ERK1/2 | Mouse Cortical Neurons | 500 nM | Robustly activated | [4] |

| CREB | Mouse Brain (TBI model) | 20 mg/kg | 158% of vehicle | [5] |

Table 2: Effect of this compound on the Nrf2/HO-1 Pathway

| Target/Process | Cell/Tissue Type | 6,7-DHF Concentration | Observed Effect | Reference |

| Nrf2 Nuclear Translocation | Primary Mouse Chondrocytes | Dose-dependent | Increased | [10] |

| HO-1 Expression | Primary Mouse Chondrocytes | Dose- and time-dependent | Upregulated | [10] |

| HO-1 Expression | Hamster Lung Fibroblasts | Dose- and time-dependent | Upregulated | [9] |

| Nrf2 Expression | Hamster Lung Fibroblasts | Not specified | Increased protein level | [9] |

Detailed Experimental Protocols

Western Blot Analysis for Protein Phosphorylation

Objective: To quantify the levels of phosphorylated and total TrkB, Akt, ERK, and CREB in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

Culture primary cortical neurons or relevant cell lines to 80-90% confluency.

-

Starve cells in serum-free media for 4-6 hours prior to treatment.

-

Treat cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle (DMSO) for a specified time (e.g., 15, 30, 60 minutes).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-TrkB, total TrkB, phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-CREB, and total CREB overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the corresponding total protein levels.

-

Immunofluorescence for Nrf2 Nuclear Translocation

Objective: To visualize and quantify the translocation of Nrf2 from the cytoplasm to the nucleus following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat cells with this compound or vehicle for the desired time.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash three times with PBST.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize cells using a fluorescence or confocal microscope.

-

Capture images of the Nrf2 (green) and DAPI (blue) channels.

-

Quantify the nuclear Nrf2 fluorescence intensity using image analysis software. The ratio of nuclear to cytoplasmic fluorescence can be calculated to determine the extent of translocation.[11]

-

Conclusion and Future Directions

This compound is a promising therapeutic candidate due to its ability to potently and selectively activate the TrkB receptor and its downstream signaling pathways. Its multifaceted mechanism of action, encompassing neurotrophic, anti-apoptotic, and antioxidant effects, makes it a valuable tool for studying cellular signaling and a potential lead compound for the development of treatments for a range of neurological and oxidative stress-related disorders.

Future research should focus on further elucidating the precise molecular interactions between this compound and the TrkB receptor, exploring its effects on other potential cellular targets, and conducting comprehensive preclinical and clinical studies to evaluate its therapeutic efficacy and safety in various disease models. The detailed methodologies and summarized data presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further unraveling the therapeutic potential of this remarkable flavonoid.

References

- 1. Tropoflavin - Wikipedia [en.wikipedia.org]

- 2. 7,8-Dihydroxyflavone | C15H10O4 | CID 1880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Small-molecule 7,8-dihydroxyflavone counteracts compensated and decompensated cardiac hypertrophy via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Post-Injury Treatment with 7,8-Dihydroxyflavone, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of 7, 8-dihydroxyflavone on the up-regulation of Nrf2-mediated heme oxygenase-1 expression in hamster lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7,8-Dihydroxyflavone activates Nrf2/HO-1 signaling pathways and protects against osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Studies of 6,7-Dihydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dihydroxyflavone, also known as isobaicalein, is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure consists of a C6-C3-C6 backbone, characterized by two hydroxyl groups at the 6th and 7th positions of the A-ring. This compound is a structural isomer of the extensively studied 7,8-dihydroxyflavone (7,8-DHF), which has led to considerable confusion in scientific literature and commercial databases. While 7,8-DHF is widely reported as a potent agonist of the Tropomyosin receptor kinase B (TrkB), in vitro data for this compound is sparse. This guide aims to consolidate the available experimental in vitro data specifically for this compound, providing a clear summary of its known biological activities, quantitative data, and relevant experimental protocols to facilitate further research and development.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound from in vitro assays. The limited data underscores the need for further investigation into this specific flavone.

| Biological Target / Assay | Cell Line / System | Metric | Value | Reference(s) |

| Aldose Reductase | Enzyme Assay | IC₅₀ | 3.98 mM | [1] |

| Tyrosinase | Enzyme Assay | % Inh. | No Activity Reported | [2] |

| Trolox Equivalent Antioxidant Capacity | Chemical Assay (TEAC) | TEAC | ~1.0 | [3] |

| Methicillin-Resistant S. aureus (MRSA) | Bacterial Culture (Synergy) | MIC Fold Reduction | 8 to 32,800-fold (with β-lactams) | [4] |

Reported In Vitro Biological Activities

Enzyme Inhibition

-

Aldose Reductase: this compound has been identified as an inhibitor of aldose reductase with a reported half-maximal inhibitory concentration (IC₅₀) of 3.98 mM[1]. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Its inhibition is a therapeutic strategy for preventing secondary complications of diabetes.

-

Tyrosinase: In a screen of various hydroxyflavones, this compound was found to have no inhibitory activity against mushroom tyrosinase, an enzyme crucial for melanin biosynthesis[2].

Antimicrobial Synergy

While possessing only weak intrinsic antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), this compound demonstrates a powerful synergistic effect when combined with β-lactam antibiotics[4]. In vitro studies have shown that it can increase the susceptibility of MRSA strains to β-lactams by a factor ranging from 8-fold to as high as 32,800-fold[4]. This suggests a potential role as an antibiotic adjuvant, capable of restoring the efficacy of conventional antibiotics against resistant bacteria.

Antioxidant Activity

Theoretical studies predicted that this compound possesses free-radical scavenging activity due to the ortho-dihydroxy structure on its A-ring[4]. This has been confirmed experimentally through the Trolox Equivalent Antioxidant Capacity (TEAC) assay, where it demonstrated an antioxidant capacity approximately equivalent to that of Trolox, a water-soluble vitamin E analog[3].

Other Investigated Activities

Potential Signaling Pathways

Based on the well-documented anti-inflammatory properties of structurally related flavonoids (e.g., baicalein, 6-hydroxyflavone), it is plausible that this compound may modulate key inflammatory signaling pathways. A primary pathway targeted by many flavonoids is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is critical in the cellular response to inflammatory stimuli like lipopolysaccharide (LPS). While not yet experimentally verified for this compound, the diagram below illustrates this representative pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:38183-04-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant Extracts and Phytochemicals Targeting α-Synuclein Aggregation in Parkinson's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Pharmacological Profile of 6,7-Dihydroxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dihydroxyflavone, predominantly referred to in scientific literature as 7,8-Dihydroxyflavone (7,8-DHF), is a naturally occurring flavone that has emerged as a significant subject of neuropharmacological research. This small molecule is a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). By mimicking the neurotrophic effects of BDNF, 7,8-DHF has demonstrated considerable therapeutic potential in a range of preclinical models of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, stroke, and depression. Its ability to cross the blood-brain barrier and be orally bioavailable further enhances its appeal as a drug candidate. This technical guide provides an in-depth overview of the preliminary pharmacological profile of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanisms of action through signaling pathway diagrams.

Core Pharmacological Activities

The primary mechanism of action of this compound is its function as a TrkB agonist. Unlike BDNF, which is a large protein with poor pharmacokinetic properties, 7,8-DHF is a small molecule that can effectively penetrate the blood-brain barrier.[1] It binds to the extracellular domain of the TrkB receptor, inducing its dimerization and subsequent autophosphorylation, thereby activating downstream signaling cascades that are crucial for neuronal survival, differentiation, and synaptic plasticity.[1]

Beyond its neurotrophic activities, this compound also exhibits significant antioxidant and anti-inflammatory properties. It has been shown to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity and Potency

| Parameter | Value | Receptor/Assay | Reference |

| Binding Affinity (Kd) | 320 nM | TrkB Extracellular Domain | [1] |

| EC50 for TrkB Activation | ~250 nM | Primary Hippocampal Neurons |

Table 2: In Vivo Neuroprotective Efficacy

| Animal Model | Toxin/Insult | This compound Dose | Key Finding | Reference |

| Excitotoxicity | Kainic Acid | 5 mg/kg, i.p. | Markedly suppressed KA-provoked apoptosis. | [1] |

| Stroke | Middle Cerebral Artery Occlusion (MCAO) | 5 mg/kg, i.p. | Substantially decreased infarct volumes. | [1] |

| Parkinson's Disease | MPTP | 5 mg/kg, i.p. | Ameliorated motor deficits and reduced dopaminergic neuron loss. | [2] |

| Parkinson's Disease | 6-OHDA | 12-16 mg/kg/day, oral | Improved behavior and reduced loss of dopaminergic neurons. | [2] |

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Route of Administration | Species | Reference |

| Oral Bioavailability | 4.6% | Oral | Mouse | [3] |

| Oral Bioavailability (R13 Prodrug) | 10.5% | Oral | Mouse | [3] |

| Tmax (Plasma) | 10 min | 50 mg/kg, oral | Mouse | [4] |

| Cmax (Plasma) | 70 ng/mL | 50 mg/kg, oral | Mouse | [4] |

| Half-life (t1/2) (Plasma) | 134 min | 50 mg/kg, oral | Mouse | [4] |

| Metabolites | O-methylated metabolites (e.g., 7-methoxy-8-hydroxy-flavone) | Oral | Mouse | [4][5][6] |

Key Signaling Pathways

This compound exerts its pharmacological effects through the modulation of several critical intracellular signaling pathways.

TrkB Signaling Pathway

Upon binding to the TrkB receptor, this compound initiates a cascade of downstream signaling events that are fundamental to its neurotrophic and neuroprotective actions. The three major pathways activated are the MAPK/ERK, PI3K/Akt, and PLCγ pathways.

Nrf2/HO-1 Antioxidant Pathway

This compound can also induce neuroprotection through the activation of the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

TrkB Receptor Phosphorylation Assay (Western Blot)

This protocol details the steps to assess the ability of this compound to induce the phosphorylation of the TrkB receptor in cultured neuronal cells.

Materials:

-

Primary neuronal cell culture (e.g., primary cortical or hippocampal neurons)

-